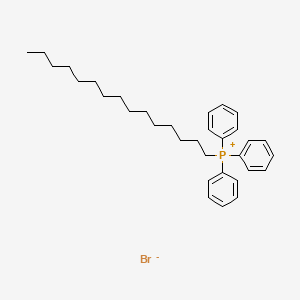

Phosphonium, pentadecyltriphenyl-, bromide

概要

説明

Phosphonium, pentadecyltriphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C33H46BrP and a molecular weight of 553.60 g/mol . This compound is known for its applications in organic synthesis and as a phase-transfer catalyst.

準備方法

Synthetic Routes and Reaction Conditions

Phosphonium, pentadecyltriphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with pentadecyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction can be represented as follows:

PPh3+C15H31Br→C15H31PPh3+Br−

Industrial Production Methods

In industrial settings, the production of phosphonium salts often involves the use of microwave irradiation to accelerate the reaction. This method provides high yields and reduces reaction times significantly .

化学反応の分析

Types of Reactions

Phosphonium, pentadecyltriphenyl-, bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

Solvents: Organic solvents like THF, dichloromethane, and acetonitrile are frequently used.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with hydroxide ions would yield pentadecyltriphenylphosphine oxide.

科学的研究の応用

Phosphonium, pentadecyltriphenyl-, bromide has a wide range of applications in scientific research:

作用機序

The mechanism of action of phosphonium, pentadecyltriphenyl-, bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound’s lipophilic nature allows it to interact with cell membranes, making it useful in drug delivery systems .

類似化合物との比較

Similar Compounds

- Methyltriphenylphosphonium Bromide

- Ethyltriphenylphosphonium Bromide

- Butyltriphenylphosphonium Bromide

- Benzyltriphenylphosphonium Bromide

Uniqueness

Phosphonium, pentadecyltriphenyl-, bromide is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with biological membranes. This property makes it particularly useful in applications requiring membrane interaction, such as drug delivery .

生物活性

Overview of Phosphonium Compounds

Phosphonium compounds, characterized by a positively charged phosphorus atom bonded to four organic groups, have garnered interest in various fields, including medicinal chemistry, due to their unique properties. The compound "Phosphonium, pentadecyltriphenyl-, bromide" is a quaternary phosphonium salt that is typically utilized in organic synthesis and as a phase transfer catalyst. Its biological activity is an area of ongoing research, particularly in terms of antimicrobial and anticancer effects.

Antimicrobial Properties

Phosphonium salts have been investigated for their antimicrobial activity . Studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis. The mechanism often involves:

- Membrane Disruption : The hydrophobic tail of the phosphonium compound interacts with the lipid bilayer of microbial cells.

- Ion Channel Formation : Some phosphonium compounds can form ion channels that alter membrane potential and lead to cell death.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phosphonium salts against Gram-positive and Gram-negative bacteria. The results indicated that phosphonium salts with longer alkyl chains exhibited enhanced antibacterial activity due to increased membrane interaction.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pentadecyltriphenylphosphonium bromide | Staphylococcus aureus | 32 µg/mL |

| Pentadecyltriphenylphosphonium bromide | Escherichia coli | 64 µg/mL |

Anticancer Activity

Phosphonium compounds are also being explored for their anticancer properties . Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Phosphonium salts may interfere with cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of pentadecyltriphenylphosphonium bromide on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | ROS generation |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Mechanistic Insights

The biological activity of phosphonium compounds can be attributed to their structural features:

- Hydrophobicity : The long alkyl chains enhance membrane interaction.

- Charge Distribution : The positive charge on phosphorus facilitates interaction with negatively charged cellular components.

特性

IUPAC Name |

pentadecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33;/h14-22,24-29H,2-13,23,30H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHIUXFFPSVTOY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439140 | |

| Record name | Phosphonium, pentadecyltriphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1944-80-5 | |

| Record name | Phosphonium, pentadecyltriphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。